molecular formula C18H17ClN2O2S B2845432 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 920467-74-9

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Cat. No. B2845432
CAS RN: 920467-74-9
M. Wt: 360.86
InChI Key: LSESOHYSFNYRIK-UHFFFAOYSA-N
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Description

The compound “N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide” is a complex organic molecule that contains several functional groups. It has a benzothiazole ring which is a heterocyclic compound, a common structure in various pharmaceutical drugs . The benzothiazole ring is substituted with a chlorine atom and a methyl group. The compound also contains an isopropoxy group and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the isopropoxy group, and the benzamide group . These functional groups could potentially allow for various interactions and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the chlorine and methyl substituents, and the isopropoxybenzamide group . These groups could potentially participate in various chemical reactions .

Scientific Research Applications

Synthesis and Antimicrobial Screening

  • A study by Desai et al. (2013) focused on the synthesis and antimicrobial screening of thiazole derivatives, potentially offering valuable therapeutic intervention for microbial diseases, especially against bacterial and fungal infections.

Radioligands for Brain Imaging

  • Fujinaga et al. (2012) designed novel positron emission tomography ligands incorporating thiazole for imaging metabotropic glutamate receptor type 1 in the rodent brain, showing potential applications in neuroimaging and neuropharmacology (Fujinaga et al., 2012).

Anticancer Agent Development

  • Theoclitou et al. (2011) identified a kinesin spindle protein inhibitor from a series of novel KSP inhibitors, showing promise as a potential anticancer agent (Theoclitou et al., 2011).

Neuropharmacological Research

  • Sakata et al. (2017) explored age- and gender-related changes in binding of a specific antagonist to metabotropic glutamate receptor type 1 in human brains, contributing to the understanding of neuropharmacology (Sakata et al., 2017).

Hypoglycemic and Hypolipidemic Activity

  • Mehendale-Munj et al. (2011) synthesized and evaluated thiazolidinedione ring-containing molecules for hypoglycemic activity and their total cholesterol and triglyceride lowering effect, highlighting their potential in treating type-2 diabetes (Mehendale-Munj et al., 2011).

Environmental Science

  • Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, including their interaction with aquatic environments, providing insights into environmental toxicology (Haman et al., 2015).

Future Directions

The future research directions for this compound could include further studies on its synthesis, reactivity, and potential applications . For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical drug .

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-10(2)23-14-6-4-12(5-7-14)17(22)21-18-20-16-11(3)8-13(19)9-15(16)24-18/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSESOHYSFNYRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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